molecular formula C9H20N2 B13636077 N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine

N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine

Cat. No.: B13636077
M. Wt: 156.27 g/mol
InChI Key: NHVUNTHDTNVOFP-UHFFFAOYSA-N
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Description

N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is particularly interesting due to its unique structure, which includes a cyclopropane ring and a propyl chain with an ethyl(methyl)amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine typically involves the reaction of cyclopropanecarboxylic acid with 3-(ethyl(methyl)amino)propylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of catalysts and optimized reaction parameters can further enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines with different degrees of substitution.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropane ring can also interact with hydrophobic regions of proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[dimethylamino]propyl}cyclopropanamine
  • N-{3-[ethyl(dimethyl)amino]propyl}cyclopropanamine
  • N-{3-[methyl(ethyl)amino]propyl}cyclopropanamine

Uniqueness

N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine is unique due to its specific combination of a cyclopropane ring and an ethyl(methyl)amino group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

N-cyclopropyl-N'-ethyl-N'-methylpropane-1,3-diamine

InChI

InChI=1S/C9H20N2/c1-3-11(2)8-4-7-10-9-5-6-9/h9-10H,3-8H2,1-2H3

InChI Key

NHVUNTHDTNVOFP-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CCCNC1CC1

Origin of Product

United States

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